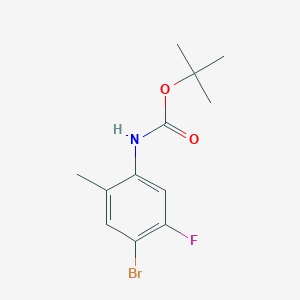
tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate: is an organic compound with the molecular formula C12H15BrFNO2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate typically involves the reaction of 4-bromo-5-fluoro-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate phenoxide ion, which then reacts with tert-butyl chloroformate to form the desired carbamate product .
Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to yield the final carbamate product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl carbamates.
Oxidation Reactions: Products include oxidized derivatives of the phenyl ring.
Reduction Reactions: Products include reduced derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological and medical research, this compound is used as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structure and the nature of the target enzyme. The presence of the tert-butyl group and halogen atoms can influence the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
- tert-Butyl (3-bromo-5-iodophenyl)carbamate
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
Comparison: tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate is unique due to the specific arrangement of its substituents on the phenyl ring. The presence of both bromine and fluorine atoms, along with the tert-butyl group, imparts distinct chemical properties that differentiate it from similar compounds. These properties include its reactivity, stability, and potential biological activity .
Eigenschaften
Molekularformel |
C12H15BrFNO2 |
|---|---|
Molekulargewicht |
304.15 g/mol |
IUPAC-Name |
tert-butyl N-(4-bromo-5-fluoro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-7-5-8(13)9(14)6-10(7)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |
InChI-Schlüssel |
NZIMWAXUAAYKJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















